molecular formula C7H8O2 B155104 4-Methylcatechol CAS No. 452-86-8

4-Methylcatechol

Cat. No. B155104
Key on ui cas rn: 452-86-8
M. Wt: 124.14 g/mol
InChI Key: ZBCATMYQYDCTIZ-UHFFFAOYSA-N
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Patent
US04335263

Procedure details

Then, 0.9 mol of 30% sodium hydroxide was added dropwise, at 0° to 10° C., to a mixture solution composed of a tetrachloroethane solution containing 0.8 mol of the thus-obtained compound (III-1), 0.9 mol of 30% hydrogen peroxide, a 2-fold amount by weight, based on (III-1), of water, and a 0.3-fold amount by weight, based on (III-1), of pyridine over 2 hours. Stirring was continued at the same temperature for 3 hours. After completion of the reaction, the reaction mixture was rendered weakly acidic with hydrochloric acid, then separated into the organic layer and the aqueous layer. The aqueous layer was extracted with tetrachloroethane, and the extract was combined with the organic layer, followed by distilling off the tetrachloroethane to obtain 4-methylcatechol (V) in 96% yield.
Quantity
0.9 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
thus-obtained compound
Quantity
0.8 mol
Type
reactant
Reaction Step Three
Quantity
0.9 mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Yield
96%

Identifiers

REACTION_CXSMILES
[OH-:1].[Na+].Cl[CH2:4][C:5](Cl)(Cl)Cl.[OH:9]O.Cl.N1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1>O>[CH3:13][C:14]1[CH:15]=[C:16]([OH:9])[C:17](=[CH:4][CH:5]=1)[OH:1] |f:0.1|

Inputs

Step One
Name
Quantity
0.9 mol
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC(Cl)(Cl)Cl
Step Three
Name
thus-obtained compound
Quantity
0.8 mol
Type
reactant
Smiles
Name
Quantity
0.9 mol
Type
reactant
Smiles
OO
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC=CC=C1
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After completion of the reaction
CUSTOM
Type
CUSTOM
Details
separated into the organic layer
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with tetrachloroethane
DISTILLATION
Type
DISTILLATION
Details
by distilling off the tetrachloroethane

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CC=1C=C(C(O)=CC1)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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